molecular formula C10H2F20 B1586207 1H,10H-Perfluorodecane CAS No. 3492-24-8

1H,10H-Perfluorodecane

Cat. No.: B1586207
CAS No.: 3492-24-8
M. Wt: 502.09 g/mol
InChI Key: VDMQXMQJUHCJLX-UHFFFAOYSA-N
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Description

1H,10H-Perfluorodecane is a highly fluorinated organic compound with the molecular formula C10HF21. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of the broader class of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .

Mechanism of Action

Target of Action

It is known that perfluoroalkyl substances (pfas), a group to which 1h,10h-perfluorodecane belongs, have been identified as potential endocrine-disrupting chemicals . They can impact hormonally sensitive endpoints in organisms .

Mode of Action

This indicates a unique interaction with their targets that differs from typical estrogenic compounds .

Biochemical Pathways

This compound and other PFAS have been found to significantly upregulate multiple genes across an osmotic stress mRNA gene expression array . Notably, the paxillin pathway, which is important in tumor suppressor gene SHP-2 signaling, was significantly upregulated with PFAS exposure . This suggests that this compound may influence osmotic signaling and related biochemical pathways.

Pharmacokinetics

It is known that pfas, including this compound, are persistent in the environment and can accumulate in living organisms, which may impact their bioavailability .

Result of Action

Exposure to pfas, including this compound, has been found to significantly upregulate multiple genes across an osmotic stress mrna gene expression array . This suggests that this compound may influence gene expression in cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a member of the PFAS group, this compound is persistent in the environment and can accumulate in living organisms . This persistence and accumulation can potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that perfluorocarbons like 1H,10H-Perfluorodecane are generally chemically and biologically inert . This means they do not readily interact with enzymes, proteins, or other biomolecules in the body.

Cellular Effects

Studies on similar perfluorocarbons suggest that they do not significantly affect cell function, signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

Given the chemical inertness of this compound, it is unlikely to exert significant effects at the molecular level. It does not readily bind to biomolecules, nor does it inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and does not degrade over time . Long-term effects on cellular function have not been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound in animal models. A study on PFAS exposure in rats showed no significant changes in uterine weight, suggesting that this compound may not have significant toxic or adverse effects at high doses .

Metabolic Pathways

As this compound is chemically inert, it is not involved in any known metabolic pathways . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely to be distributed throughout the body due to its lipophilic nature . It does not interact with transporters or binding proteins, and it does not localize or accumulate in specific tissues .

Subcellular Localization

Given its chemical properties, this compound is not expected to localize within specific subcellular compartments or organelles . It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,10H-Perfluorodecane can be synthesized through various methods, including the direct fluorination of decane using elemental fluorine under controlled conditions. This process typically requires a catalyst and is conducted at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of decane. This method is preferred due to its efficiency and ability to produce high-purity products. The process involves passing an electric current through a solution of decane in a fluorinated solvent, resulting in the replacement of hydrogen atoms with fluorine atoms .

Chemical Reactions Analysis

Types of Reactions: 1H,10H-Perfluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,10H-Perfluorodecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H,10H-Perfluorodecane is unique among perfluorinated compounds due to its specific molecular structure and properties. Similar compounds include:

This compound stands out due to its balance of stability and reactivity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMQXMQJUHCJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379785
Record name 1H,10H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3492-24-8
Record name 1H,10H-Perfluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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